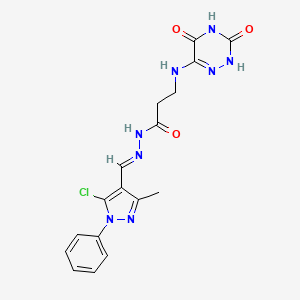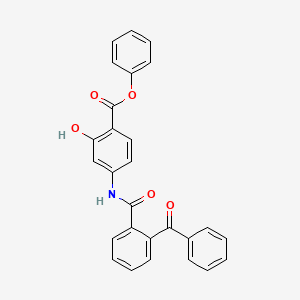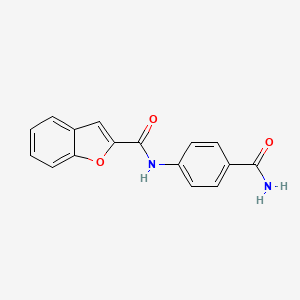![molecular formula C14H16N6O5 B7738210 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B7738210.png)
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazine core, which can be synthesized from cyanuric chloride. The triazine core is then functionalized with various substituents through nucleophilic substitution reactions. The final step involves the condensation of the triazine derivative with an appropriate hydrazide and aldehyde under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pH control, would be crucial to ensure the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as flame retardancy.
作用機序
The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds share a similar triazine core and have been studied for their biological activities.
2,4,6-trisubstituted-1,3,5-triazines: These compounds also contain a triazine core and are used in various applications, including as herbicides and polymer stabilizers.
Uniqueness
What sets 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
特性
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5/c1-2-25-10-5-8(3-4-9(10)21)6-16-18-11(22)7-15-12-13(23)17-14(24)20-19-12/h3-6,21H,2,7H2,1H3,(H,15,19)(H,18,22)(H2,17,20,23,24)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCOQRATCJVWBR-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
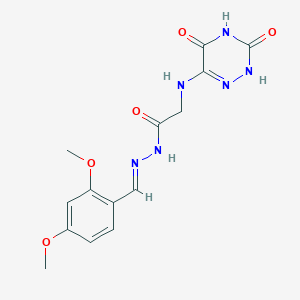
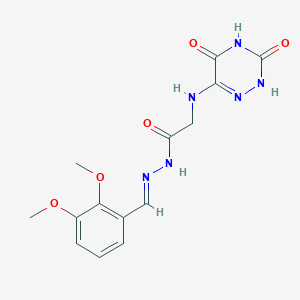
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(4-ETHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7738135.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B7738149.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7738152.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B7738160.png)
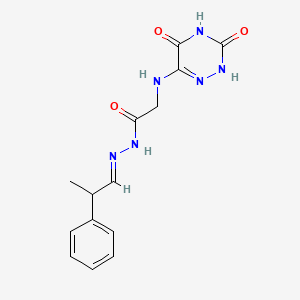
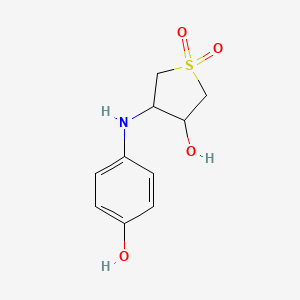
![2-[(4-butoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B7738191.png)
![(E)-N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide](/img/structure/B7738199.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanohydrazide](/img/structure/B7738202.png)
